2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-chlorophenyl)acetamide is a complex organic compound belonging to the thienopyrimidine class. This compound features a unique structure characterized by a thieno[3,2-d]pyrimidine core, a butyl group, and an acetamide moiety. Thienopyrimidines are recognized for their diverse biological activities and have been extensively studied for potential therapeutic applications, particularly in medicinal chemistry and drug development .
The compound can be sourced from various chemical suppliers and is often utilized in research settings for its potential biological activities. Its molecular formula is , with a molecular weight of approximately 415.6 g/mol.
This compound can be classified as:
The synthesis of 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-chlorophenyl)acetamide typically involves several steps:
The reaction conditions generally involve:
The molecular structure of 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-chlorophenyl)acetamide can be represented by the following structural data:
| Property | Data |
|---|---|
| Molecular Formula | |
| Molecular Weight | 415.6 g/mol |
| IUPAC Name | 2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-chlorophenyl)acetamide |
| InChI | InChI=1S/C21H25N3O2S2/c1... |
| SMILES | CCCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)N(CC)C3=CC=CC(=C3)C |
This structure indicates the presence of a thieno[3,2-d]pyrimidine core which contributes to its biological activity.
The compound undergoes various chemical reactions, including:
Reagents commonly used include:
The mechanism of action for 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-chlorophenyl)acetamide is primarily linked to its interactions with biological macromolecules. It has been shown to exhibit enzyme inhibition properties:
Data from studies suggest that structural modifications can enhance its efficacy as an enzyme inhibitor .
Physical properties include:
Chemical properties encompass:
The applications of 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-chlorophenyl)acetamide include:
This compound exemplifies the significance of thienopyrimidine derivatives in advancing both scientific research and pharmaceutical development.
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 10035-03-7
CAS No.: 463-82-1
CAS No.: